

Head-to-head comparison of 2-(Methylthio)benzoic acid and its positional isomers

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Compound of Interest

Compound Name: 2-(Methylthio)benzoic acid

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A Head-to-Head Comparison of 2-, 3-, and 4-(Methylthio)benzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the physicochemical and biological properties of (methylthio)benzoic acid positional isomers.

Positional isomerism can significantly influence the biological activity and physicochemical characteristics of a molecule. This guide provides a detailed comparative analysis of **2-(methylthio)benzoic acid** and its positional isomers, 3-(methylthio)benzoic acid and 4-(methylthio)benzoic acid. Understanding the nuanced differences imparted by the placement of the methylthio group on the benzoic acid scaffold is crucial for applications in medicinal chemistry, materials science, and organic synthesis.

Physicochemical Properties: A Comparative Overview

The position of the methylthio group on the benzene ring affects the physical properties of these isomers, such as melting point and acidity. The following table summarizes key physicochemical data for the three isomers.

| Property | 2-(Methylthio)benzoic acid | 3-(Methylthio)benzoic acid | 4-(Methylthio)benzoic acid |
|-------------------|---|--|--|
| CAS Number | 3724-10-5[1] | 825-99-0 | 13205-48-6 |
| Molecular Formula | C ₈ H ₈ O ₂ S[1] | C ₈ H ₈ O ₂ S | C ₈ H ₈ O ₂ S |
| Molecular Weight | 168.21 g/mol [1] | 168.21 g/mol | 168.21 g/mol |
| Melting Point | 169-173 °C | 126-130 °C | 192-196 °C |
| pKa (Predicted) | 3.67 ± 0.10 | Not Available | Not Available |
| Solubility | Soluble in Methanol | Soluble in Methanol | Highly soluble |

Biological Activities and Potential Applications

While comprehensive, direct comparative studies on the biological activities of the three (methylthio)benzoic acid isomers are limited in publicly available literature, existing research on individual isomers and their derivatives highlights their potential in various therapeutic areas. It is important to note that the following findings are not from head-to-head comparative studies.

2-(Methylthio)benzoic Acid: This isomer is utilized as a raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

3-(Methylthio)benzoic Acid: Research on the specific biological activities of this isomer is not as prevalent in the available literature compared to its ortho and para counterparts.

4-(Methylthio)benzoic Acid: This isomer has shown promise in preclinical studies. Administration of 4-(methylthio)benzoic acid has been found to reduce cisplatin-induced nephrotoxicity in rats. Furthermore, it has been observed to prevent the in vitro binding of alkylating agents to DNA and reduce mutation induction in Escherichia coli K12.

Derivatives of these isomers are also of significant interest. For example, a series of novel benzenesulfonamide derivatives bearing a 4-amino-2-(methylthio) moiety have demonstrated significant anticancer potential against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer)[2].

Experimental Protocols

Standardized protocols are essential for the accurate determination and comparison of the physicochemical and biological properties of these isomers.

Melting Point Determination

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

- A small, finely ground sample of the (methylthio)benzoic acid isomer is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting point range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule for structural confirmation.

Methodology:

- A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- The solution is transferred to an NMR tube.
- The NMR tube is placed in the spectrometer.
- ^1H and ^{13}C NMR spectra are acquired.
- The chemical shifts, integration, and multiplicity of the signals are analyzed to confirm the structure of the isomer.

Fourier-Transform Infrared (FTIR) Spectroscopy

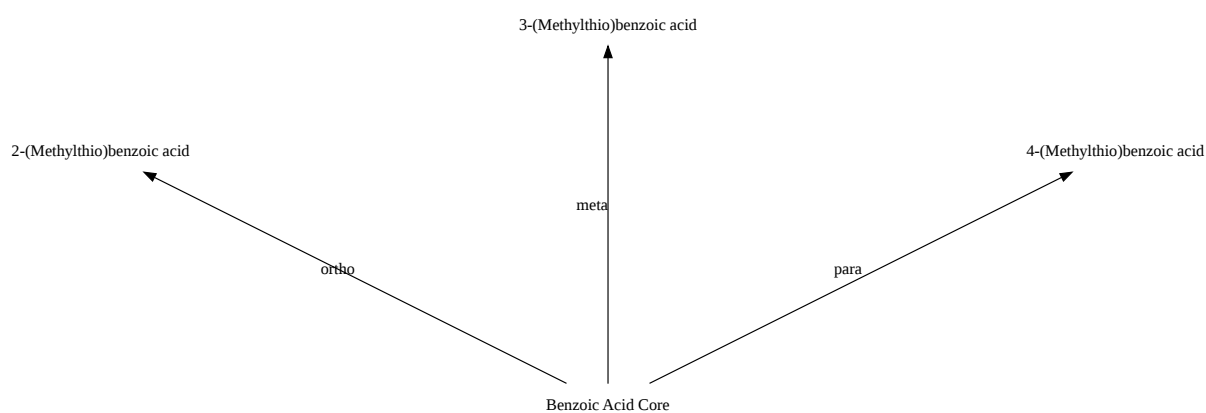
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- A background spectrum of the clean ATR crystal is recorded.
- A small amount of the solid sample is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.
- The infrared spectrum is acquired, typically in the range of 4000-400 cm^{-1} .
- The characteristic absorption bands corresponding to functional groups (e.g., O-H, C=O, C-S) are analyzed.

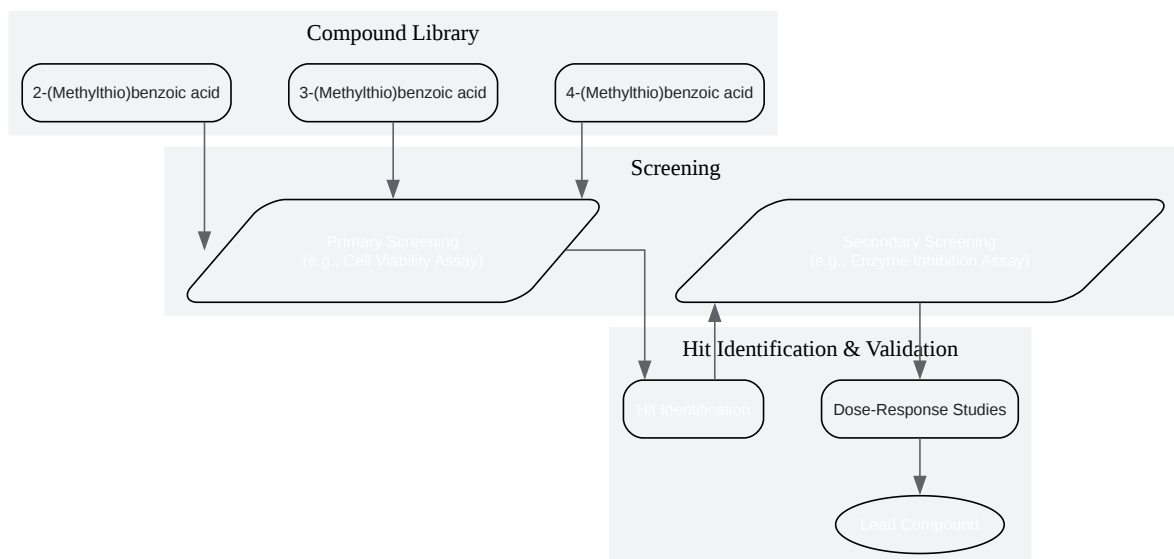
Visualizing Structural Isomerism and a General Bioactivity Screening Workflow

To visually represent the relationship between the isomers and a typical workflow for assessing their biological potential, the following diagrams are provided.



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Caption: Positional isomers of (methylthio)benzoic acid.



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Caption: General workflow for biological activity screening.

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References

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